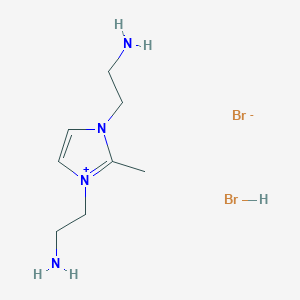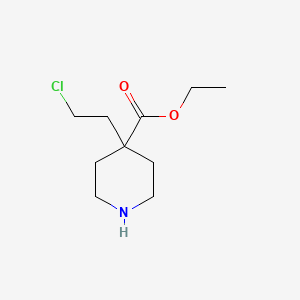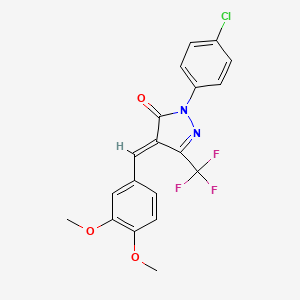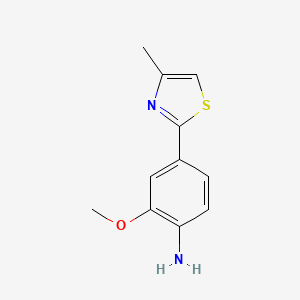
2-Methoxy-4-(4-methylthiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(4-methylthiazol-2-yl)aniline is a heterocyclic aromatic compound that contains both a thiazole ring and an aniline moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the methoxy group and the methylthiazolyl group in this compound can significantly influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-methylthiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by its attachment to the aniline moiety. One common method is the reaction of 2-bromo-1-(4-methylthiazol-2-yl)ethanone with 2-methoxyaniline in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(4-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur at the aniline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-(4-methylthiazol-2-yl)aniline.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(4-methylthiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(4-methylthiazol-2-yl)aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to anticancer effects . The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)aniline: Similar structure but contains an imidazole ring instead of a thiazole ring.
4-Methoxy-N-(tert-pentyl)aniline: Contains a methoxy group and an aniline moiety but lacks the thiazole ring.
Uniqueness
2-Methoxy-4-(4-methylthiazol-2-yl)aniline is unique due to the presence of both the methoxy group and the thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H12N2OS |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
2-methoxy-4-(4-methyl-1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C11H12N2OS/c1-7-6-15-11(13-7)8-3-4-9(12)10(5-8)14-2/h3-6H,12H2,1-2H3 |
Clave InChI |
HZKXEJFZFNQBAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)C2=CC(=C(C=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12976004.png)

![2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12976016.png)

![1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12976025.png)
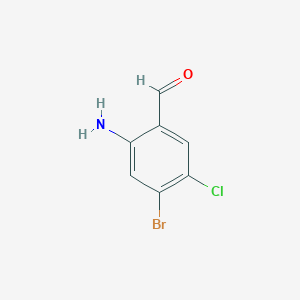

![tert-Butyl 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12976037.png)
![6-Methyl-4,6-dihydrothieno[2,3-c]furan](/img/structure/B12976042.png)
